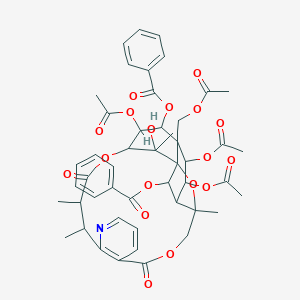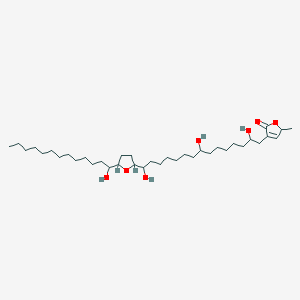
Gardenine
概要
説明
Gardenine is a novel compound that has recently been identified as having a variety of potential therapeutic and pharmacological effects. Gardenine has been studied for its potential to treat a range of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
科学的研究の応用
Gardenine has been studied extensively in scientific research. It has been found to have potential therapeutic and pharmacological effects in a variety of diseases. Gardenine has been studied for its potential to treat cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, Gardenine has been studied for its potential to reduce inflammation and to act as an antioxidant.
作用機序
Target of Action
Gardenine is a metabolite produced from Gardenoside
Pharmacokinetics
Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (ADME) processes
実験室実験の利点と制限
Gardenine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, Gardenine is not without its limitations. It is not water soluble and so it must be dissolved in a solvent before it can be used in experiments.
将来の方向性
The potential therapeutic and pharmacological uses of Gardenine are still being explored. Some potential future directions for Gardenine research include further exploration of its anti-inflammatory and immunomodulatory effects, as well as its potential to treat a variety of diseases. In addition, further research into the mechanism of action of Gardenine could provide insight into its potential uses. Finally, further research into the synthesis of Gardenine could lead to more efficient methods of production.
特性
IUPAC Name |
methyl 4-hydroxy-2-oxa-10-azatricyclo[5.3.1.04,11]undeca-5,8-diene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)7-4-12-9-8-6(7)2-3-11(8,14)5-16-9/h2-4,6,8-9,12,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGMCZARMNNIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2C3C1C=CC3(CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930549 | |
| Record name | Methyl 2a-hydroxy-2,2a,4a,7,7a,7b-hexahydro-1-oxa-7-azacyclopenta[cd]indene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gardenine | |
CAS RN |
139682-36-3 | |
| Record name | Gardenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139682363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2a-hydroxy-2,2a,4a,7,7a,7b-hexahydro-1-oxa-7-azacyclopenta[cd]indene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known sources of Gardenine and what other compounds are typically found alongside it?
A1: Gardenine has been isolated from various plant sources. For instance, it was found in Peltostigma guatemalense, a Rutaceae species from Colombia [], and in Esenbeckia almawillia Kaastra, another Rutaceae species []. In both cases, gardenine was found alongside other alkaloids, coumarins, flavonoids, and terpenes. Interestingly, the study on Peltostigma guatemalense also identified the co-occurrence of gardenine B, a related flavonoid [].
Q2: Are there any studies investigating the metabolism of Gardenine by human gut bacteria?
A3: While no studies specifically investigating gardenine metabolism by human gut bacteria are cited in the provided research, a related study explored the bacterial transformation of geniposide and gardenoside, iridoid glycosides, into nitrogen-containing compounds []. This research highlighted the role of specific bacterial strains like Peptostreptococcus anaerobius and Klebsiella pneumoniae in this biotransformation process []. Although focused on different compounds, this study underscores the potential for human gut bacteria to significantly modify ingested natural products, warranting further investigation into the interaction between gardenine and the gut microbiome.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)

![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)








![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)